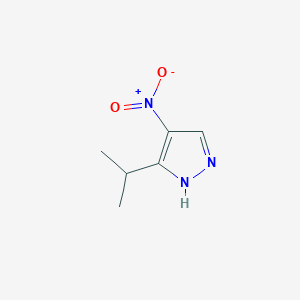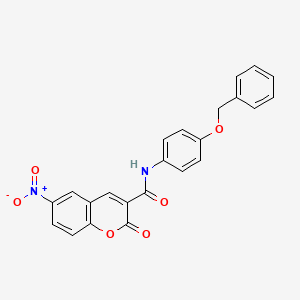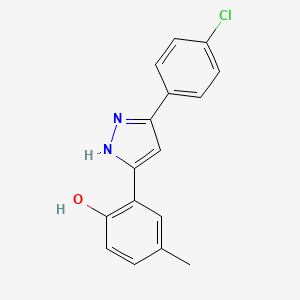
(4-(1H-pyrrol-1-yl)phényl)(3-((3-(2-fluorophényl)-1,2,4-oxadiazol-5-yl)méthyl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound of interest in various fields such as medicinal chemistry, pharmacology, and materials science. Its molecular structure combines several functional groups, offering a range of reactivity and interactions beneficial for different applications.
Applications De Recherche Scientifique
Chemistry
Synthesis of derivatives:
Biology and Medicine
Pharmacological activities: Investigated for potential therapeutic properties such as anti-inflammatory, antimicrobial, and anticancer activities.
Biological probes: Used in research to study specific molecular pathways and interactions.
Industry
Material science:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step organic synthesis process involving the following steps:
Preparation of the pyrrol-1-ylphenyl intermediate: This involves the reaction of pyrrole with bromobenzene under palladium-catalyzed conditions.
Formation of the oxadiazole intermediate: This step involves the reaction of 2-fluorobenzohydrazide with appropriate carboxylic acids or derivatives under cyclization conditions to yield the 1,2,4-oxadiazole ring.
Coupling of intermediates: The final step involves the coupling of the pyrrol-1-ylphenyl intermediate with the oxadiazole intermediate using piperidine in a nucleophilic substitution reaction.
Industrial Production Methods
For industrial scale production, optimization of reaction conditions such as temperature, pressure, and choice of solvents and catalysts is crucial. The process may involve:
High-efficiency catalytic systems: Use of palladium or other metal catalysts in cross-coupling reactions.
Continuous flow reactors: Ensuring better temperature control and reaction efficiency.
Purification techniques: High-performance liquid chromatography (HPLC) for purification and isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding ketones or acids depending on the conditions used.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to various reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation with palladium on carbon (Pd/C) or use of sodium borohydride (NaBH4).
Substitution: Use of halogenated reagents or strong acids/bases in appropriate solvents.
Major Products
Oxidation products: Corresponding acids or ketones.
Reduction products: Reduced forms of the oxadiazole or modifications to the pyrrole ring.
Substitution products: Various substituted derivatives depending on the reagents and conditions.
Mécanisme D'action
The compound’s mechanism of action is highly dependent on its interactions with biological targets:
Molecular targets: It may interact with enzymes, receptors, or DNA, affecting various biochemical pathways.
Pathways involved: Depending on its structure, it could modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Phenyl)(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanone
(1-(1H-pyrrol-1-yl)phenyl)(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanone
Uniqueness
Combination of functional groups: The combination of pyrrole, phenyl, and oxadiazole rings in a single molecule offers unique reactivity and potential interactions.
Applications: Its unique structure allows for broader applications across various fields compared to simpler analogs.
Propriétés
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2/c26-22-8-2-1-7-21(22)24-27-23(32-28-24)16-18-6-5-15-30(17-18)25(31)19-9-11-20(12-10-19)29-13-3-4-14-29/h1-4,7-14,18H,5-6,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLVRPIOXGCELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)
![methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2485914.png)



![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2485923.png)



![5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]quinolin-8-ol](/img/structure/B2485927.png)




